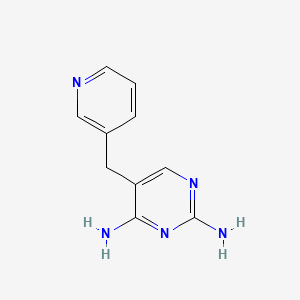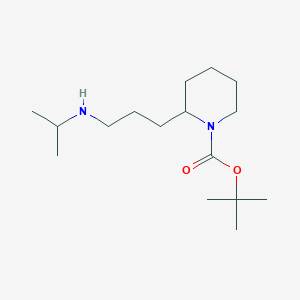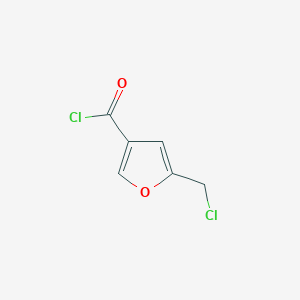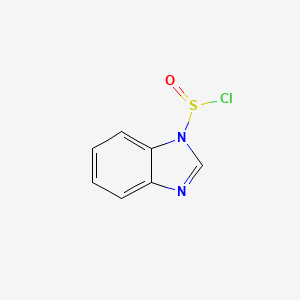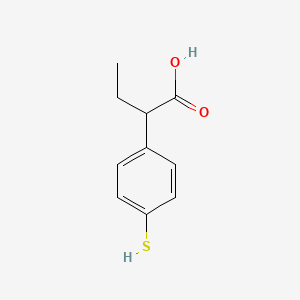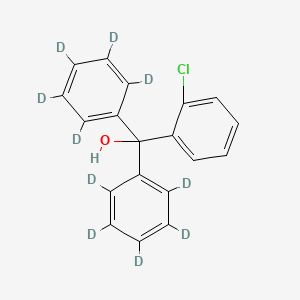
(2-Chlorophenyl)diphenyl-d5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)diphenyl-d5-methanol is a deuterium-labeled compound, specifically a deuterated analog of (2-Chlorophenyl)diphenylmethanol. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)diphenyl-d5-methanol typically involves the deuteration of (2-Chlorophenyl)diphenylmethanol. Deuteration can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents. The specific reaction conditions may vary, but they generally involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of deuterium-labeled compounds like this compound often involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated product. The use of specialized equipment and stringent quality control measures are essential to achieve the desired isotopic enrichment .
化学反応の分析
Types of Reactions
(2-Chlorophenyl)diphenyl-d5-methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
(2-Chlorophenyl)diphenyl-d5-methanol is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biological Studies: Employed in studies involving enzyme kinetics and receptor binding.
作用機序
The mechanism of action of (2-Chlorophenyl)diphenyl-d5-methanol is primarily related to its role as a tracer in pharmacokinetic studies. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise quantitation using mass spectrometry. This helps in tracking the compound’s distribution and metabolism in biological systems. The molecular targets and pathways involved depend on the specific application and the parent compound’s biological activity .
類似化合物との比較
Similar Compounds
(2-Chlorophenyl)diphenylmethanol: The non-deuterated analog.
(2-Chlorophenyl)diphenyl-d4-methanol: Another deuterated analog with four deuterium atoms.
(2-Chlorophenyl)diphenyl-d6-methanol: A deuterated analog with six deuterium atoms.
Uniqueness
(2-Chlorophenyl)diphenyl-d5-methanol is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of five deuterium atoms offers a balance between isotopic enrichment and maintaining the compound’s chemical properties .
特性
分子式 |
C19H15ClO |
|---|---|
分子量 |
304.8 g/mol |
IUPAC名 |
(2-chlorophenyl)-bis(2,3,4,5,6-pentadeuteriophenyl)methanol |
InChI |
InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H/i1D,2D,3D,4D,5D,6D,9D,10D,11D,12D |
InChIキー |
KTVAHLGKTSPDOG-CRDOFXDFSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2Cl)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


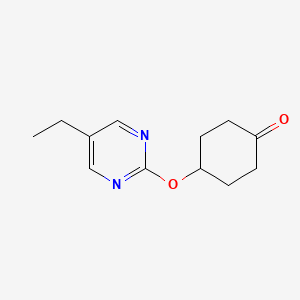
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951141.png)
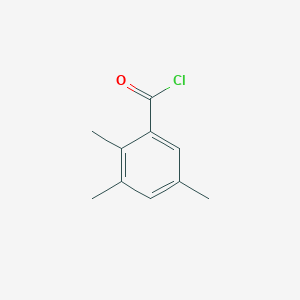
![6H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B13951152.png)
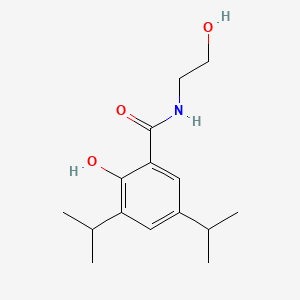
![2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B13951168.png)
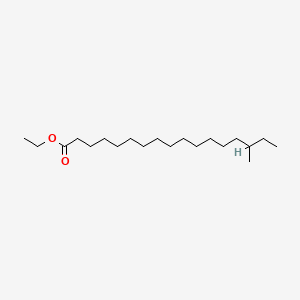
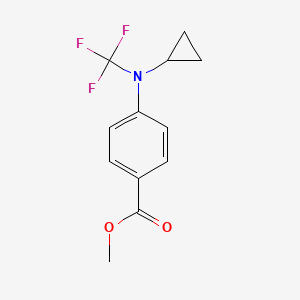
![Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B13951183.png)
